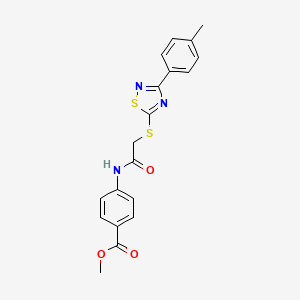

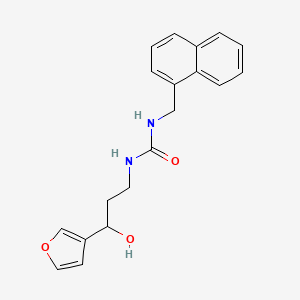

![molecular formula C19H15ClN4S B2487285 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1207014-08-1](/img/structure/B2487285.png)

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazole and thiazole derivatives involves several key steps, including hetero-cyclization reactions and condensations with various reagents under specific conditions. For instance, the synthesis of isostructural compounds with similar frameworks has been achieved in high yields, emphasizing the importance of crystallization and single crystal diffraction for structure determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, cycloaddition reactions utilizing the click chemistry approach have been employed to synthesize related compounds, highlighting the role of molecular characterization techniques such as infrared spectroscopy and mass spectrometry in confirming the structure of synthesized molecules (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal the planarity of the molecule apart from certain substituent groups which may be oriented perpendicular to the main molecular plane. The crystal structure analyses provide valuable insights into the molecule's conformation and the spatial arrangement of its constituent atoms (Yeo, Azizan, & Tiekink, 2019).

Chemical Reactions and Properties

Chemical reactions involving triazole derivatives are varied and can lead to the formation of a wide range of compounds with significant biological activities. Reactions with electrophilic reagents, for example, have been explored to enhance the antimicrobial properties of these compounds (Sun, Hui, Chu, & Zhang, 2000). Such studies underscore the versatility of triazole derivatives in chemical synthesis and their potential in creating biologically active molecules.

Applications De Recherche Scientifique

Structural Characterization

A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized structurally similar compounds to the specified chemical. They focused on the crystallization and single crystal diffraction of these compounds, providing insights into their molecular structures and potential applications in material science and pharmaceuticals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Synthesis of Novel Compounds

Bekircan, Ülker, and Menteşe (2015) used a starting compound related to the specified chemical for the synthesis of novel compounds, investigating their lipase and α-glucosidase inhibition. This research provides valuable information about the potential biochemical applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).

Tetrel Bonding Interactions

Ahmed et al. (2020) synthesized triazole derivatives, including a compound structurally related to the specified chemical. They studied tetrel bonding interactions and their influence on molecular conformation, contributing to the understanding of molecular interactions in pharmaceuticals (Ahmed et al., 2020).

Antimicrobial and Antibacterial Activities

Jagadale et al. (2020) synthesized derivatives of the specified chemical, testing them for antimicrobial and antibacterial activities. This research is crucial in the development of new antimicrobial agents (Jagadale et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4S/c1-12-3-9-16(10-4-12)24-13(2)18(22-23-24)19-21-17(11-25-19)14-5-7-15(20)8-6-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNSQUISMHAZEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

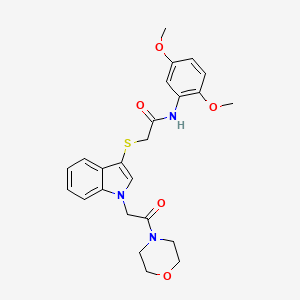

![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)

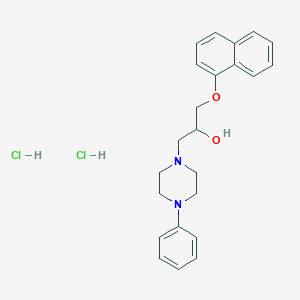

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2487203.png)

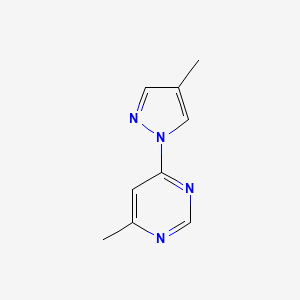

![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)

![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)

![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)